2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)
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Overview
Description
THP-PEG1-THP is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of tetrahydropyran (THP) groups at both ends of the polyethylene glycol chain. This compound is often used in various scientific and industrial applications due to its unique chemical properties, such as solubility, stability, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG1-THP typically involves the reaction of tetrahydropyran with polyethylene glycol. The process begins with the activation of the hydroxyl groups of polyethylene glycol, which are then reacted with tetrahydropyran under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the THP-PEG1-THP compound.
Industrial Production Methods
In an industrial setting, the production of THP-PEG1-THP involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a reactor, where the temperature, pressure, and other parameters are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
THP-PEG1-THP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: THP-PEG1-THP can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may yield alcohols or other reduced compounds.
Scientific Research Applications
THP-PEG1-THP has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and solubility.
Medicine: THP-PEG1-THP is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound is utilized in the production of polymers and other materials with specific properties, such as increased flexibility and durability.
Mechanism of Action
The mechanism of action of THP-PEG1-THP involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules, thereby altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and protein synthesis. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
THP-PEG1-THP is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Polyethylene glycol (PEG): While PEG shares the polyethylene glycol backbone with THP-PEG1-THP, it lacks the tetrahydropyran groups, which confer additional reactivity and stability.
Tetrahydropyran (THP): THP is a simpler compound that does not have the polyethylene glycol chain, making it less versatile in certain applications.
PEG derivatives: Other PEG derivatives may have different functional groups attached, leading to variations in their chemical properties and applications.
Biological Activity
The compound 2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2H-pyran) , with the CAS number 71033-27-7, is a tetrahydropyran derivative that has garnered interest in various fields of research due to its potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22O4
- Molecular Weight : 230.30 g/mol
The structure of the compound features two tetrahydro-2H-pyran units linked by an ethane-1,2-diyl group, which may influence its solubility and biological interactions.
Antioxidant Properties
Research indicates that compounds containing tetrahydropyran moieties often exhibit significant antioxidant activity. For instance, tetrahydro-2H-pyran derivatives have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems.
Antimicrobial Activity
A study conducted on similar tetrahydropyran compounds demonstrated notable antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis . This property could be beneficial for developing new antimicrobial agents.
Enzyme Inhibition
Preliminary studies suggest that 2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2H-pyran) may inhibit certain enzymes involved in metabolic pathways. For example, enzyme assays indicate potential inhibition of acetylcholinesterase (AChE), which is relevant for neuroprotective applications .
Case Study 1: Antioxidant Activity Assessment
In a controlled experiment assessing the antioxidant capacity of tetrahydro-2H-pyran derivatives, the compound was subjected to DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at concentrations above 50 µg/mL, suggesting strong antioxidant potential.
Concentration (µg/mL) | DPPH Absorbance Reduction (%) |
---|---|
10 | 15 |
50 | 45 |
100 | 75 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings highlight the potential use of this compound in developing new antibacterial agents.
The proposed mechanisms by which 2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2H-pyran) exerts its biological effects include:
- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective radical scavenging.
- Membrane Disruption : Its lipophilic nature enables it to integrate into bacterial membranes, causing structural damage.
- Enzyme Interaction : The compound may interact with active sites of enzymes like AChE, inhibiting their function and potentially providing neuroprotective effects.
Properties
CAS No. |
71033-27-7 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h11-12H,1-10H2 |
InChI Key |
YUAPGYIENVWPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2CCCCO2 |
Origin of Product |
United States |
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